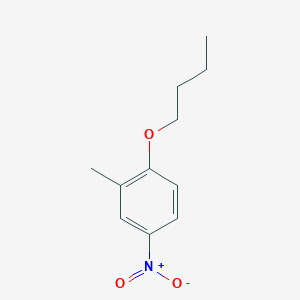

1-Butoxy-2-methyl-4-nitrobenzene

Description

These compounds share a common aromatic nitro group, which confers reactivity for electrophilic substitution and redox applications. The butoxy (C₄H₉O) and methyl (CH₃) substituents in the target compound likely influence its solubility, steric effects, and electronic properties. Below, we analyze structurally similar nitrobenzene derivatives to infer trends and distinctions.

Properties

CAS No. |

112056-13-0 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-butoxy-2-methyl-4-nitrobenzene |

InChI |

InChI=1S/C11H15NO3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

IUFXELNGSCIRJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Organic Compounds :

- 1-Butoxy-2-methyl-4-nitrobenzene serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the pharmaceutical industry for creating medicinal compounds with therapeutic potential.

-

Biochemical Research :

- The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to interact with cytochrome P450 enzymes is crucial for understanding drug metabolism and toxicity mechanisms.

-

Cellular Effects :

- Research indicates that this compound can modulate cellular signaling pathways. It influences gene expression by interacting with transcription factors, which may affect cell growth and differentiation.

-

Toxicological Studies :

- The compound has been examined for its toxicity at varying doses in animal models. At low concentrations, it may exhibit minimal effects, while higher doses can lead to significant cellular toxicity.

Industrial Applications

-

Manufacture of Dyes and Pigments :

- This compound is used in producing dyes and pigments due to its chemical properties that allow for color development and stability in various applications.

-

Material Development :

- The unique structural features of this compound make it valuable for developing new materials, particularly in polymer chemistry where it can be incorporated into polymer matrices to enhance performance characteristics.

Case Study 1: Enzyme Interaction Studies

A study involving this compound showed its interaction with cytochrome P450 enzymes, revealing how it modifies metabolic pathways in cells. This research provided insights into how such compounds can lead to the formation of reactive intermediates that may have implications for drug design and safety assessments.

Case Study 2: Toxicity Assessment

In toxicity studies conducted on laboratory animals, researchers observed that the compound exhibited dose-dependent effects on cellular function. At elevated concentrations, it induced significant alterations in metabolic pathways, emphasizing the need for careful dosage considerations when utilizing this compound in research settings.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Compounds | Intermediate for pharmaceuticals and agrochemicals | Vital for creating therapeutic agents |

| Biochemical Research | Studies on enzyme interactions | Influences cytochrome P450 activity |

| Toxicological Assessment | Evaluating cellular toxicity | Dose-dependent effects observed |

| Industrial Production | Used in dyes and pigments | Enhances color stability in products |

| Material Science | Development of new materials | Valuable for polymer enhancement |

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: Bromo and chloro substituents (e.g., in C₁₃H₉BrClNO₃) increase molecular weight and may enhance electrophilic substitution resistance .

Alkoxy vs. Sulfonyl Groups: The butoxy group in the target compound and sulfonyl group in C₁₂H₁₇NO₅S differ in polarity, affecting solubility and reactivity. Sulfonyl groups are strongly electron-withdrawing, whereas alkoxy groups are mildly electron-donating .

Physical Properties and Stability

Q & A

Q. What are the recommended synthesis protocols for 1-Butoxy-2-methyl-4-nitrobenzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

Butoxylation : Perform nucleophilic aromatic substitution (SNAr) with 1-butanol under alkaline conditions (K₂CO₃/DMF, 80–100°C).

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry (1.2–1.5 equivalents of butanol) to improve yield. Computational tools like REAXYS or PISTACHIO databases can predict feasible pathways and side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Prioritize the following techniques:

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and butoxy group signals (δ 0.9–1.7 ppm for CH₂/CH₃) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and ether (C-O-C, ~1250 cm⁻¹) groups.

- Mass Spectrometry : Look for molecular ion peaks (M⁺) at m/z corresponding to C₁₁H₁₅NO₃ (MW 209.24).

Data Table :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 2.3 (s, CH₃), δ 4.0 (t, OCH₂) |

| IR | 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C) |

| MS | M⁺ at m/z 209 |

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent decomposition.

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate before disposal .

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Install emergency eyewash stations and safety showers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Model Setup : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electron density maps and Fukui indices, identifying electrophilic centers.

- Reactivity Insights : The nitro group directs substitution to the ortho and para positions. The butoxy group’s electron-donating effect may reduce activation energy for SNAr reactions.

- Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between experimental and computational data regarding the crystal structure of this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for single-crystal X-ray diffraction refinement. Adjust thermal parameters (Uiso) and occupancy factors to resolve electron density mismatches .

- Cross-Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD software). Analyze R-factor discrepancies (target R1 < 5%).

- Case Study : If torsion angles deviate >10° from DFT-optimized geometries, reassess solvent effects or crystal packing forces .

Q. What catalytic systems show promise for selective functionalization of this compound’s aromatic ring while preserving substituent groups?

- Methodological Answer :

- Palladium Catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling at the meta position (avoiding nitro group reduction) .

- Photoredox Catalysis : Employ Ru(bpy)₃²⁺ under blue light for radical-mediated C-H functionalization. Monitor selectivity via LC-MS.

- Challenges : Nitro groups may act as electron-withdrawing groups, requiring careful tuning of catalyst loading (0.5–2 mol%) and reaction time (2–6 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.